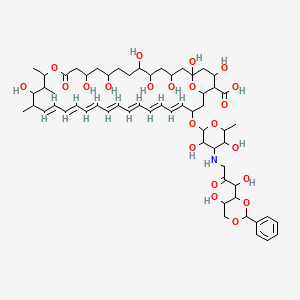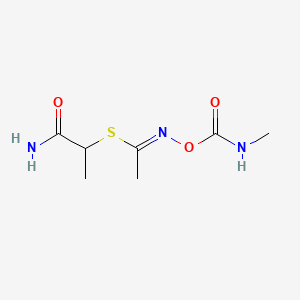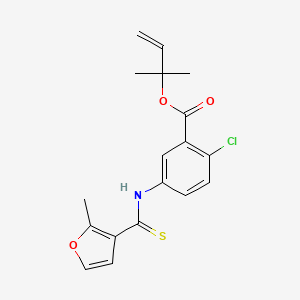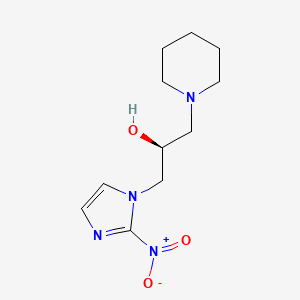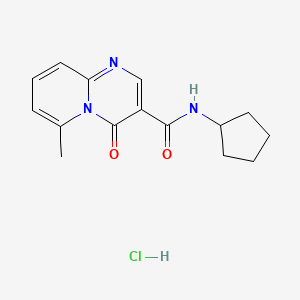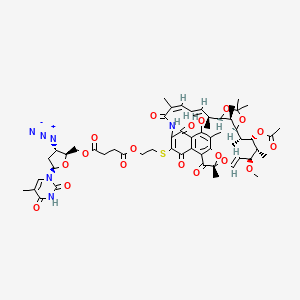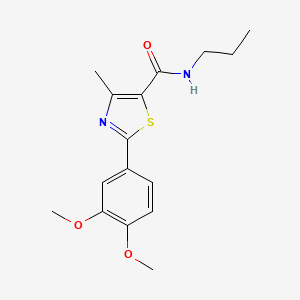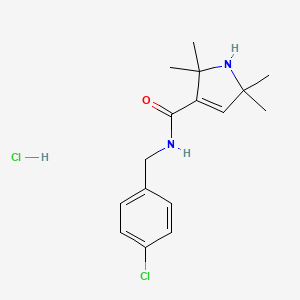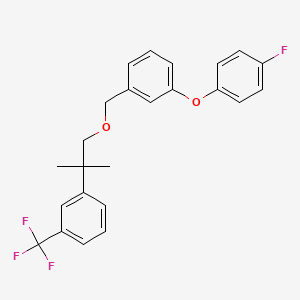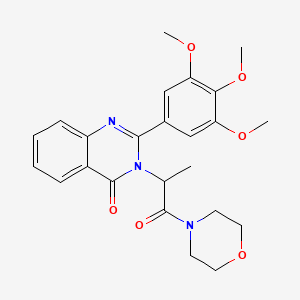
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium est un composé organique complexe avec la formule moléculaire C22-H25-Br-N-O2.Br et un poids moléculaire de 495.30 . Ce composé est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
La synthèse du bromure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium implique plusieurs étapes. La principale voie de synthèse comprend la bromation du benzèneméthanaminium suivie de l'introduction du groupe hydroxy-naphtalényloxypropyl. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le dichlorométhane et de catalyseurs comme la triéthylamine. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence de palladium sur carbone.
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de brome peut être remplacé par d'autres nucléophiles tels que des groupes hydroxyde ou amine.
Les réactifs et conditions communs utilisés dans ces réactions comprennent des solvants organiques comme l'éthanol et des températures réactionnelles allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .
Applications de la recherche scientifique
Le bromure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du bromure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, le bromure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium se distingue par ses caractéristiques structurelles uniques et ses applications diverses. Des composés similaires comprennent :
- Chlorure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium
- Iodure de 2-bromo-N-(2-hydroxy-3-(2-naphtalényloxy)propyl)-N,N-diméthylbenzèneméthanaminium
Ces composés partagent des structures de base similaires mais diffèrent par leurs atomes d'halogène, ce qui peut influencer leur réactivité et leurs applications .
Propriétés
Numéro CAS |
112169-51-4 |
|---|---|
Formule moléculaire |
C22H25Br2NO2 |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
(2-bromophenyl)methyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H25BrNO2.BrH/c1-24(2,14-19-9-5-6-10-22(19)23)15-20(25)16-26-21-12-11-17-7-3-4-8-18(17)13-21;/h3-13,20,25H,14-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KTLMPOYJXXZDNZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1Br)CC(COC2=CC3=CC=CC=C3C=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


